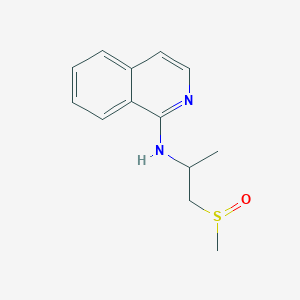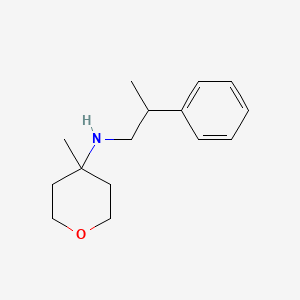![molecular formula C12H13N3O4 B6644436 2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid is a complex organic compound featuring a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both hydroxy and carbonyl functional groups, along with the pyrazolo[1,5-a]pyridine ring, provides a versatile framework for various chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors such as aminopyrazoles and β-ketoesters under acidic or basic conditions.
-
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine Core
Reactants: Aminopyrazole, β-ketoester
Conditions: Acidic or basic catalyst, reflux
Product: Pyrazolo[1,5-a]pyridine
-
Step 2: Functionalization
Reactants: Pyrazolo[1,5-a]pyridine, acyl chloride (for carbonyl group introduction)
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Product: 3-(Pyrazolo[1,5-a]pyridine-3-carbonyl) derivative
-
Step 3: Final Coupling
Reactants: 3-(Pyrazolo[1,5-a]pyridine-3-carbonyl) derivative, 2-hydroxy-2-methylpropanoic acid
Conditions: Coupling agent (e.g., EDC, DCC), solvent (e.g., DMF)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like SOCl₂ for chlorination or PBr₃ for bromination.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: SOCl₂, PBr₃, NaN₃ (for azide substitution)
Major Products
Oxidation: Formation of 2-keto-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid
Reduction: Formation of 2-hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanol
Substitution: Formation of 2-chloro-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
Biologically, 2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid has shown potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and functionalization can be tailored to produce a wide range of derivatives with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes. The pyrazolo[1,5-a]pyridine moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)propanoic acid
- 2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridazine-3-carbonylamino)propanoic acid
Comparison
Compared to similar compounds, 2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid is unique due to its specific pyrazolo[1,5-a]pyridine structure. This structure provides distinct electronic and steric properties, which can influence its reactivity and biological activity. The presence of the hydroxy and carbonyl groups also allows for diverse chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(19,11(17)18)7-13-10(16)8-6-14-15-5-3-2-4-9(8)15/h2-6,19H,7H2,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEGJJCWPKCFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C2C=CC=CN2N=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)


![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)

![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)

![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)
